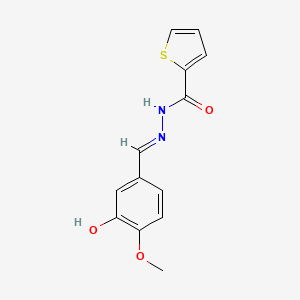![molecular formula C16H13N5O3 B11679818 2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11679818.png)
2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halogens and alkylating agents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzimidazole and hydrazide derivatives.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated its potential use in drug development for treating infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar compounds to 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide include:
2-(1H-benzimidazol-2-yl)ethanol: Known for its antimicrobial properties.
1-(1H-benzimidazol-2-yl)ethanone: Used in the synthesis of pharmaceuticals.
2-(6-fluoro-1H-benzimidazol-2-yl)ethanol: Exhibits enhanced biological activity due to the presence of a fluorine atom.
The uniqueness of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C16H13N5O3 |
|---|---|
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
2-(benzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N5O3/c22-16(10-20-11-17-14-6-1-2-7-15(14)20)19-18-9-12-4-3-5-13(8-12)21(23)24/h1-9,11H,10H2,(H,19,22)/b18-9+ |
Clave InChI |
CBZKEKMXYDDUJY-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11679739.png)
![N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11679746.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11679752.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679758.png)
![(2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11679761.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11679768.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11679781.png)
![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679787.png)


![5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679823.png)
![(5Z)-5-[4-(propan-2-yl)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679828.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B11679832.png)
![N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11679835.png)
